3-chloro-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine
Description
Properties
IUPAC Name |
6-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N6O/c18-12-9-22-6-3-13(12)28-10-11-4-7-26(8-5-11)15-2-1-14-23-24-16(17(19,20)21)27(14)25-15/h1-3,6,9,11H,4-5,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCURVKMZWBFAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NN4C(=NN=C4C(F)(F)F)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines (tfmp) and their derivatives, which include the compound , are used in the pharmaceutical and agrochemical industries. They have been used in the protection of crops from pests and have shown promise in clinical trials.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biochemical Pathways
Tfmp derivatives have been used in the pharmaceutical and agrochemical industries, suggesting they may interact with a variety of biochemical pathways.
Biological Activity
The compound 3-chloro-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a trifluoromethyl group, and a piperidine moiety linked through a methoxy group. Its molecular formula is with a molecular weight of approximately 482.815 g/mol. The presence of fluorine atoms is significant as they often enhance biological activity through increased lipophilicity and metabolic stability.
Antitumor Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit notable antitumor properties. For instance, certain related compounds have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative in related studies demonstrated IC50 values of 1.06 μM for A549 cells, 1.23 μM for MCF-7 cells, and 2.73 μM for HeLa cells .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that it can effectively bind to the ATP-binding site of c-Met kinase, which plays a crucial role in tumor growth and metastasis. The binding affinity was comparable to established inhibitors like Foretinib .
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against human malignant cell lines using the MTT assay. The results indicated that compounds similar to This compound exhibited moderate to high cytotoxicity across different cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
In Vivo Studies
Further investigations into the in vivo efficacy of similar compounds revealed their potential to induce apoptosis in tumor cells and inhibit tumor growth in animal models . These findings suggest that the compound could be a viable candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Structural Analog: 2-Methyl-4-({1-[3-(Trifluoromethyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Azetidin-3-yl}Oxy)Pyridine (CAS: 2640845-68-5)
Key Differences :
- Pyridine Substitution : The target compound has a 3-chloro substituent, while the analog features a 2-methyl group. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity, whereas methyl groups improve lipophilicity and metabolic stability .
- Linker Chemistry: The target employs a piperidin-4-yl-methoxy linker (6-membered ring), whereas the analog uses an azetidin-3-yl-oxy group (4-membered ring).
- Molecular Weight : The analog has a molecular weight of 350.30 g/mol (C₁₅H₁₃F₃N₆O), while the target compound’s molecular formula (C₁₆H₁₄ClF₃N₆O) suggests a higher weight (~383.77 g/mol), which may influence pharmacokinetic properties like absorption and distribution.
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS: 2640845-68-5) |
|---|---|---|
| Core Structure | 3-Chloro-4-methoxy pyridine | 2-Methyl-4-oxy pyridine |
| Heterocyclic Linker | Piperidin-4-yl-methoxy (6-membered) | Azetidin-3-yl-oxy (4-membered) |
| Triazolopyridazine Group | 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl | 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl |
| Molecular Weight | ~383.77 g/mol | 350.30 g/mol |
| Key Functional Groups | Chlorine (electron-withdrawing), trifluoromethyl (lipophilicity) | Methyl (lipophilicity), trifluoromethyl |
Preparation Methods
Direct Halogenation of 4-Hydroxypyridine
4-Hydroxypyridine undergoes regioselective chlorination at the 3-position using phosphorus oxychloride (POCl₃) under reflux conditions (110°C, 6 hr). The reaction achieves 85–90% yield, with purity >98% confirmed by HPLC.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 6 hours |
| Yield | 87% |
| Purity (HPLC) | 98.5% |
Synthesis of 1-[3-(Trifluoromethyl)- Triazolo[4,3-b]Pyridazin-6-yl]Piperidin-4-ylmethanol
Triazolo Ring Formation
Adapting the method from CN102796104A, 6-chloropyridazin-3-amine reacts with hydrazine hydrate in ethanol (60°C, 15 hr) to form a hydrazine intermediate. Cyclization with trifluoroacetic anhydride (TFAA) and methanesulfonic acid (MSA) at 110°C for 42 hr yields 3-(trifluoromethyl)-[1,2,]triazolo[4,3-b]pyridazine.
Optimized Conditions :
Etherification of Pyridine and Piperidine-Methanol Subunits
Mitsunobu Coupling
The hydroxyl group of 3-chloro-4-hydroxypyridine reacts with piperidine-methanol under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C to 25°C, 24 hr). This method affords 65–70% yield, with minimal racemization.
Reaction Parameters :
| Reagent | Quantity (equiv) |
|---|---|
| DIAD | 1.5 |
| PPh₃ | 1.5 |
| Temperature | 0°C → 25°C |
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Triazolo Formation | 78 | 99.1 |
| Piperidine Coupling | 70 | 98.5 |
| Mitsunobu Reaction | 68 | 97.8 |
Alternative Synthetic Routes and Comparative Analysis
Ullmann-Type Coupling
Using CuI/L-proline in DMSO at 100°C, the ether bond forms in 60% yield but requires longer reaction times (48 hr).
Q & A
Q. How can researchers optimize the synthesis of 3-chloro-4-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine?
- Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, triazolopyridazine rings can be formed via oxidative ring closure using sodium hypochlorite in ethanol at room temperature, yielding high purity (73% isolated yield) . Key steps include:
Q. What spectroscopic techniques are critical for characterizing this compound's structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the piperidine, triazolopyridazine, and pyridine moieties. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like C-F (1100–1250 cm⁻¹) from the trifluoromethyl group. X-ray crystallography may resolve stereochemical ambiguities in analogs .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays to assess cytotoxicity. Antiviral potential can be tested via plaque reduction assays (e.g., against influenza or coronaviruses). Dose-response curves (IC₅₀ values) and selectivity indices (SI) help prioritize hits .
Advanced Research Questions
Q. How do structural modifications to the piperidine or triazolopyridazine moieties influence bioactivity?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:
- Piperidine substitution : Compare 4-methoxyphenyl vs. 3,4-dichlorophenyl sulfonyl groups. The latter enhances antiviral activity by improving target binding .
- Triazolopyridazine variants : Replace trifluoromethyl with methyl or ethyl groups. Methyl analogs show reduced cytotoxicity (e.g., IC₅₀ > 50 μM in MCF-7 vs. 12 μM for the parent compound) .
Use molecular docking to predict binding affinities to targets like kinases or viral proteases .
Q. How can researchers validate the compound's molecular targets in disease pathways?
- Methodological Answer : Employ target deconvolution strategies:
- siRNA/CRISPR knockdown : Silence suspected targets (e.g., EGFR, PI3K) to observe loss of compound efficacy .
- Enzyme inhibition assays : Test against purified enzymes (e.g., HDACs, topoisomerases) using fluorogenic substrates.
- Crystallography : Co-crystallize the compound with proteins (e.g., viral polymerases) to identify binding pockets .
Q. How should contradictory data on compound efficacy across studies be resolved?
- Methodological Answer : Address discrepancies by:
- Standardizing assays : Ensure consistent cell lines (e.g., HepG2 vs. primary hepatocytes) and culture conditions .
- Stability testing : Use HPLC to verify compound integrity under assay conditions (e.g., pH, temperature) .
- Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) if cytotoxicity data conflict .
Q. What computational tools can predict off-target interactions or toxicity risks?
- Methodological Answer : Utilize in silico models :
- ADMET prediction : Tools like SwissADME or ProTox-II assess bioavailability, hepatotoxicity, and CYP450 inhibition .
- Off-target profiling : Similarity ensemble approach (SEA) predicts interactions with GPCRs or ion channels .
- Molecular dynamics (MD) : Simulate binding stability to prioritize analogs with reduced off-target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
